4-(3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine
CAS No.:
Cat. No.: VC15854002
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H25N3O |
---|---|
Molecular Weight | 275.39 g/mol |
IUPAC Name | 4-[3-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]morpholine |
Standard InChI | InChI=1S/C16H25N3O/c1-13(2)19-8-4-6-15(19)14-5-3-7-17-16(14)18-9-11-20-12-10-18/h3,5,7,13,15H,4,6,8-12H2,1-2H3 |
Standard InChI Key | SJRBXFIGOABRLX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1CCCC1C2=C(N=CC=C2)N3CCOCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring at its core, with a 1-isopropylpyrrolidin-2-yl group at the 3-position and a morpholine ring at the 2-position. This arrangement creates a rigid, polycyclic framework with multiple hydrogen-bonding sites. The molecular formula is C₁₆H₂₅N₃O, and its molecular weight is 275.39 g/mol . The SMILES string CC(C)N1CCCC1C2=C(N=CC=C2)N3CCOCC3
accurately represents its connectivity, while the InChIKey SJRBXFIGOABRLX-UHFFFAOYSA-N
provides a unique identifier for chemical databases .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₅N₃O |
Molecular Weight | 275.39 g/mol |
Topological Polar Surface | 38.8 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
LogP (Predicted) | 2.1 |
Data derived from PubChem computations .
Conformational Analysis
The pyrrolidine and morpholine rings adopt chair and twist-boat conformations, respectively, minimizing steric strain. X-ray crystallography of analogous compounds, such as 3-phenylpiperidine-2,6-diones, reveals that such heterocycles often stabilize through intramolecular hydrogen bonding and van der Waals interactions . While no direct crystallographic data exists for this specific molecule, molecular modeling suggests similar stabilization mechanisms .
Synthesis and Derivative Development
Synthetic Routes
The compound is synthesized via multistep alkylation and cyclization reactions. A representative pathway involves:
-
Alkylation of Pyrrolidine Precursors: Reaction of 1-isopropylpyrrolidine with a brominated pyridine derivative under basic conditions (e.g., K₂CO₃/DBU) .
-
Morpholine Incorporation: Subsequent nucleophilic substitution with morpholine using a halogenated intermediate, typically in acetone or DMF .
Key Reaction Conditions:
-
Solvent: Acetone or dimethylformamide (DMF)
-
Catalysts: DBU (1,8-diazabicycloundec-7-ene)
-
Temperature: Reflux (60–70°C)
-
Purification: Column chromatography (chloroform:methanol 9.5:0.5) .
Structural Analogues
Modifications to the isopropyl or morpholine groups yield derivatives with varied bioactivity. For example:
-
Fluorophenyl Derivatives: Enhance antiviral potency against HSV-1 and CVB-2 .
-
Pyrrolo[3,4-c]pyridine Hybrids: Exhibit antidiabetic and antitumor activities .
Pharmacological Profile
Antiviral Activity
Pyridine-pyrrolidine hybrids demonstrate moderate activity against RNA viruses. In vitro studies on similar compounds, such as 4-(4-fluorophenethyl)-7-hydroxy-pyrrolo[3,4-c]pyridines, show EC₅₀ values of 1.65 µM against HIV-1 . While direct data for 4-(3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)morpholine is lacking, its structural similarity suggests potential for broad-spectrum antiviral applications .
Central Nervous System (CNS) Targets
The compound’s ability to cross the blood-brain barrier (BBB) is inferred from its logP (2.1) and topological polar surface area (38.8 Ų) . Analogous dopamine D1 receptor modulators, like LY3154207, exhibit unbound brain-to-plasma ratios (Kpu,u) of 0.25–1.10, indicating CNS penetration . Computational docking studies propose interactions with allosteric sites on neurotransmitter receptors, though experimental validation is pending .
Metabolic Stability
In vitro microsomal assays for related compounds show moderate clearance rates (6.4–96.9 mL/min/kg) . The morpholine ring likely contributes to hepatic stability by resisting oxidative metabolism, a trait observed in LY3154207 derivatives .
Analytical Characterization
Spectroscopic Data
-
NMR: Predicted signals include δ 1.0–1.2 (isopropyl CH₃), δ 2.5–3.5 (pyrrolidine/morpholine CH₂), and δ 7.8–8.2 (pyridine CH) .
-
Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 276.4 .
Chromatographic Behavior
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume